![molecular formula NH2CN<br>CH2N2<br>H2NCN<br>CH2N2 B7767653 Cyanamide CAS No. 2669-76-3](/img/structure/B7767653.png)
Cyanamide
Overview
Description
Cyanamide is an organic compound with the formula CN2H2. This white solid is widely used in agriculture and the production of pharmaceuticals and other organic compounds. It is also used as an alcohol-deterrent drug . The molecule features a nitrile group attached to an amino group .
Synthesis Analysis
Cyanamide is produced by hydrolysis of calcium cyanamide, which in turn is prepared from calcium carbide via the Frank-Caro process . The first three steps produce calcium cyanamide: lime is made from high-grade limestone; calcium carbide is manufactured from lime and coal or coke; calcium cyanamide is produced by passing gaseous nitrogen through a bed of calcium carbide with 1% calcium fluorspar, which is heated to 1000–1100°C to start the reaction .
Molecular Structure Analysis
The molecular formula of Cyanamide is CH2N2 . Cyanamide exists as two tautomers, one with the connectivity N≡C–NH2 and the other with the formula HN=C=NH ("carbodiimide" tautomer). The N≡C–NH2 form dominates .
Chemical Reactions Analysis
Cyanamide undergoes various reactions with itself. Cyanamide dimerizes to give 2-cyanoguanidine (dicyandiamide). This dimerization is hindered or reversed by acids and is inhibited by low temperatures . The application of alkyl and aryl substituted cyanamides in synthetic chemistry has diversified multi-fold in recent years .
Physical And Chemical Properties Analysis
Cyanamide is a crystalline solid with a density of 1.28 g/cm3. It has a melting point of 44 °C and decomposes at a boiling point of 260 °C. It is soluble in water (85 g/100 ml at 25 °C) and in organic solvents .
Scientific Research Applications
Medical Treatment for Chronic Alcoholism : Cyanamide is used in medicine, notably for treating chronic alcoholism. It acts by inhibiting aldehyde dehydrogenase in the liver, which interferes with the metabolism of ethanol, leading to an increase in blood acetaldehyde. This results in unpleasant sensations, thereby reducing alcohol consumption (Deitrich, Troxell, & Worth, 1976); (Kinoshita et al., 2001).
Agricultural Use : In agriculture, cyanamide is used as a fertilizer, herbicide, and a chemical intermediate. It also serves as a growth regulator in plants, influencing processes like bud sprouting and defoliation in grapevines (Lin & Lin, 1985); (Lin & Wang, 1985).
Effect on Plant Growth : Cyanamide's phytotoxic effect on plants, such as onion roots, involves disruption in cell division and cytoskeleton formation, leading to reduced growth and alterations in the cell cycle (Soltys et al., 2011); (Soltys et al., 2014).
Adverse Effects on Human Health : Cyanamide can cause skin reactions such as allergic contact dermatitis. It may induce eczematous erythroderma and other skin conditions upon exposure (Abajo et al., 1999); (Foti et al., 2008).
Liver Injury : Chronic use of cyanamide for alcohol aversion therapy can lead to liver injury, characterized by cytoplasmic inclusion bodies, similar to those observed in Lafora's disease (Vázquez et al., 2008).
Impact on Brain Function : Cyanamide affects brain function, particularly in relation to alcohol consumption. It has been shown to alter brain monoamines and metabolites, influencing alcohol drinking behavior in rats (Critcher & Myers, 1987); (Aragón et al., 1993).
Detoxifying Enzyme Activity : Cyanamide has been found to induce the expression of detoxifying enzymes in yeast, which helps in mitigating the effects of cyanamide exposure (Li et al., 2019).
Mechanism of Action
Target of Action
Cyanamide primarily targets two proteins: Cathepsin K and Carbonic Anhydrase 2 . Cathepsin K is a protein-coding gene involved in the breakdown of proteins, while Carbonic Anhydrase 2 is an enzyme that plays a crucial role in maintaining acid-base balance in the body .
Mode of Action
Cyanamide is known to inhibit the activity of the enzyme catalase . This inhibition leads to an increase in hydrogen peroxide (H2O2) content within cells . Additionally, cyanamide can react as both an electrophile and nucleophile due to its unique structure, allowing it to undergo various reactions .
Biochemical Pathways
Cyanamide affects several biochemical pathways. It is known to stimulate the production of reactive oxygen species (ROS) and alter the rate of cell division . Furthermore, it can react with compounds containing an acidic proton, such as water, hydrogen sulfide, and hydrogen selenide, to produce urea, thiourea, and selenourea, respectively .
Pharmacokinetics
The pharmacokinetics of cyanamide have been studied in healthy male volunteers following intravenous and oral administration . After intravenous administration, cyanamide displayed a disposition profile according to a two-compartmental open model . The elimination half-life and total plasma clearance values ranged from 42.2 to 61.3 minutes and from 0.0123 to 0.0190 L·kg−1·min−1, respectively .
Result of Action
The molecular and cellular effects of cyanamide’s action are diverse. It is known to inhibit the activity of the enzyme catalase, leading to an increase in hydrogen peroxide (H2O2) content within cells . This can lead to oxidative stress, which can affect various cellular processes. Additionally, cyanamide can alter the rate of cell division .
Action Environment
Environmental factors can influence the action, efficacy, and stability of cyanamide. For instance, cyanamide is used as a common agricultural rest-breaking agent applied in spring to stimulate uniform opening of buds, early foliation, and bloom . It can effectively compensate for the moderate lack of chilling units accumulated in the previous autumn and save the harvest that would otherwise be lost . Cyanamide’s environmental impact is a concern due to its high groundwater exposure over a wide range of geoclimatic conditions .
Safety and Hazards
Cyanamide causes severe skin burns and eye damage. It may cause respiratory irritation and an allergic skin reaction. It is suspected of causing cancer and damaging fertility or the unborn child. It may cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed or in contact with skin .
Future Directions
The application of alkyl and aryl substituted cyanamides in synthetic chemistry has diversified multi-fold in recent years. In this review, we discuss recent advances (since 2012) in the chemistry of cyanamides and detail their application in cycloaddition chemistry, aminocyanation reactions, as well as electrophilic cyanide-transfer agents and their unique radical and coordination chemistry .
properties
IUPAC Name |
cyanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2N2/c2-1-3/h2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMCDFZZKTWFGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NH2CN, Array, CH2N2 | |
Record name | CYANAMIDE | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | CYANAMIDE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25300-84-9, 156-62-7 (calcium salt (1:1)) | |
Record name | Cyanamide, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25300-84-9 | |
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Record name | Cyanamide [JAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000420042 | |
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DSSTOX Substance ID |
DTXSID9034490 | |
Record name | Cyanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9034490 | |
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Molecular Weight |
42.040 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyanamide appears as colorless deliquescent crystals. Mp: 45 °C; bp: 260 °C. Density: 1.282 g cm-3. Quite soluble in water (77 g / 100 g solution at 15 °C). Soluble in butanol, methyl ethyl ketone, ethyl acetate, alcohols, phenols, amines, ethers. Note: The term "cyanamide" is also used to refer to the important compound calcium cyanamide, which is a different chemical., Liquid, Deliquescent, crystalline solid; [CHEMINFO], COLOURLESS HYGROSCOPIC DELIQUESCENT CRYSTALS., Crystalline solid., Colorless, gray, or black crystals or powder. [fertilizer] [Note: Commercial grades may contain calcium carbide.] | |
Record name | CYANAMIDE | |
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Record name | Cyanamide | |
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Record name | Cyanamide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | CYANAMIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | CYANAMIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/371 | |
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Record name | Calcium cyanamide | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0091.html | |
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Record name | Cyanamide | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0160.html | |
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Boiling Point |
500 °F at 760 mmHg (Decomposes) (NIOSH, 2023), 140 °C at 19 mm Hg, Boiling point at 19 mm Hg is 140 °C, at 0.067kPa: 83 °C, 500 °F (decomposes), Sublimes, 500 °F (Decomposes) | |
Record name | CYANAMIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/25014 | |
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Record name | Cyanamide | |
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Record name | Cyanamide | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1550 | |
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Record name | CYANAMIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0424 | |
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Record name | CYANAMIDE | |
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Record name | Calcium cyanamide | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0091.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Record name | Cyanamide | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0160.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Flash Point |
286 °F (NIOSH, 2023), 286 °F; 141 °C (closed cup), 141 °C, 286 °F | |
Record name | CYANAMIDE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Cyanamide | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1550 | |
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Record name | CYANAMIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0424 | |
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Record name | CYANAMIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/371 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Cyanamide | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0160.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
78 % at 59 °F (NIOSH, 2023), In butanol 28.8; ethyl acetate 42.4, methyl ethyl ketone 50.5 (all g/100 g at 20 °C); sol in phenols, amines, ethers, ketones; very sparingly soluble in benzene, halogenated hydrocarbons; practically insoluble in cyclohexane., Slightly soluble in carbon disulfide, Cyanamide is completely soluble in water at 43 °C and has a minimum solubility at -15 °C; highly soluble in polar organic solvents, such as alcohols, ethers, esters, nitriles and amides, but less soluble in nonpolar solvents like saturated, halogenated, or aromatic hydrocarbons. Ketones are not recommended as solvents for cyanamide, because they tend to react under certain circumstances., In chloroform 2.4 g/kg, 20 °C, For more Solubility (Complete) data for Cyanamide (7 total), please visit the HSDB record page., Solubility in water, g/100ml at 25 °C: 85, Insoluble, (59 °F): 78% | |
Record name | CYANAMIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/25014 | |
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Record name | Cyanamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02679 | |
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Record name | Cyanamide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1550 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CYANAMIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0424 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Calcium cyanamide | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0091.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Record name | Cyanamide | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0160.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.28 (NIOSH, 2023) - Denser than water; will sink, 1.282 g/cu cm at 20 °C, Relative density (water = 1): 1.28, 1.28, 2.29 | |
Record name | CYANAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/25014 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Cyanamide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1550 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CYANAMIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0424 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CYANAMIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/371 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Calcium cyanamide | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0091.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Record name | Cyanamide | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0160.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
1.45 (Air = 1) | |
Record name | Cyanamide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1550 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3.75X10-3 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 0.5, 0 mmHg (approx) | |
Record name | Cyanamide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1550 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CYANAMIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0424 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | Calcium cyanamide | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0091.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Dicyandiamide ... /is/ the main impurity in cyanamide., Cyanamide, especially in solution, always contains the dimer. | |
Record name | Cyanamide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1550 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Cyanamide | |
Color/Form |
Orthorhombic, elongated, six-sided tablets from dimethyl phthalate, Crystallizes from a variety of solvents as somewhat unstable, colorless, orthorhombic, deliquescent crystals., Deliquescent crystals, Cyanamide forms colorless, orthorhombic crystals or long transparent needles (from water), large platelike crystals when allowed to crystallize spontaneously from water, and crystals from dimethyl phthalate solution. | |
CAS RN |
420-04-2, 2669-76-3, 20890-10-2, 156-62-7 | |
Record name | CYANAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/25014 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Cyanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=420-04-2 | |
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Record name | Cyanamide [JAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000420042 | |
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Record name | Amidogen, methanetetraylbis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002669763 | |
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Record name | Cyanamide | |
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URL | https://www.drugbank.ca/drugs/DB02679 | |
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Record name | NSC267195 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267195 | |
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Record name | CYANAMIDE | |
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Record name | Cyanamide | |
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Record name | Cyanamide | |
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URL | https://comptox.epa.gov/dashboard/DTXSID9034490 | |
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Record name | Calcium cyanamide | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.330 | |
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Record name | Cyanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.358 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYANAMIDE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21CP7826LC | |
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Record name | Cyanamide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1550 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CYANAMIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0424 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | CYANAMIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/371 | |
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Record name | Cyanamide, calcium salt (1:1) | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/GS5B8D80.html | |
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Melting Point |
113 °F (NIOSH, 2023), 45-46 °C, 44 °C, 113 °F, 2444 °F | |
Record name | CYANAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/25014 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Cyanamide | |
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URL | https://www.drugbank.ca/drugs/DB02679 | |
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Record name | Cyanamide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1550 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CYANAMIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0424 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CYANAMIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/371 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Calcium cyanamide | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0091.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Record name | Cyanamide | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0160.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Cyanamide's primary biological target is the enzyme catalase. [, , , ] This interaction leads to catalase inhibition, which causes an increase in hydrogen peroxide (H2O2) levels within cells. [, , ] This disruption of H2O2 homeostasis has several downstream effects. In plants, cyanamide-induced catalase inhibition is linked to breaking bud dormancy. [, , ] In mammals, this mechanism is believed to contribute to the drug's aversive effects when used to treat alcoholism, likely through interactions with ethanol metabolism. [, , , , ]
A: * Molecular Formula: CH2N2* Molecular Weight: 42.04 g/mol* Spectroscopic Data: Cyanamide exhibits characteristic infrared (IR) spectral bands. The NH2 wagging frequency is observed at 414 cm−1, while for deuterated cyanamide (ND2), it appears at 310 cm−1. []
A: Cyanamide, in its pure form, is quite reactive and prone to polymerization and hydrolysis. [] Its stability is highly sensitive to pH, remaining reasonably stable only around a pH of 5. [] This sensitivity necessitates storage in specific containers like paraffined oak barrels for solutions and stainless steel for the solid form. []
A: While Cyanamide itself isn't widely recognized for its catalytic properties, its derivatives play roles in various catalytic reactions. One prominent example is its use as a building block for synthesizing organoguanidines, which find applications as catalysts in organic synthesis. []
A: Ab initio self-consistent field (SCF) and correlated SCEP calculations have been employed to study the relative energies and structures of cyanamide, isocyanamide, and the transition state of their rearrangement reaction. [] These studies revealed that isocyanamide is significantly less stable than cyanamide. [] Additionally, these calculations provided insights into the inversion barriers and equilibrium rotational constants for both molecules. []
A: While specific SAR studies focusing solely on Cyanamide might be limited, research on its derivatives offers valuable insights. For example, modifying the phenyl ring in phenylcyanamidoruthenium scorpionate complexes significantly influences the electronic properties and reactivity of the complex. [] Introducing electron-withdrawing groups like chlorine increases the localized ruthenium(III) character, impacting the complex's electrochemical behavior and spectroscopic features. []
A: Cyanamide's inherent instability poses challenges for its formulation and storage. [] Aqueous solutions are highly susceptible to pH changes and polymerization. [] Specific formulation strategies to improve stability are limited, and storage conditions, such as using paraffined barrels, are crucial. [] Research on developing more stable formulations, potentially through encapsulation or complexation, could broaden its application.
A: While specific regulations aren't detailed in the provided research, the toxicological profile of Cyanamide necessitates careful handling and usage. [, , ] Its potential for environmental impact, especially on aquatic ecosystems, requires mitigation strategies and responsible waste management practices. [, ]
A: Cyanamide is rapidly absorbed after ingestion and extensively metabolized, primarily in the liver. [, , ] N-acetylcyanamide, formed through acetylation by N-acetyltransferase, is the major urinary metabolite identified in rats, rabbits, dogs, and humans. [] Cyanamide's primary mechanism of action involves the inhibition of aldehyde dehydrogenase, particularly the low Km mitochondrial isozyme, leading to increased acetaldehyde levels upon ethanol ingestion. [, , , ] This mechanism forms the basis for its use as an alcohol deterrent. [, , , , ]
A: Cyanamide's efficacy has been investigated in various contexts, primarily related to its effects on alcohol metabolism and plant physiology. In animal studies, cyanamide administration has been shown to enhance ethanol-induced locomotor activity and brain catalase activity in rats. [] Additionally, it potentiates the formation of aldehyde-derived protein adducts in muscle tissue, particularly in type II fibers, suggesting a role in alcohol-induced myopathy. [] In plants, the efficacy of cyanamide as a dormancy breaking agent has been widely observed, with studies demonstrating its ability to promote bud break and accelerate fruit ripening. [, ]
A: Cyanamide exhibits toxicological effects in both animals and humans. In rats, chronic administration has been linked to diffuse follicular hyperplasia of the thyroid. [] In humans, it can cause contact dermatitis, especially in individuals exposed to calcium cyanamide. [] The most significant concern is its potential to induce a disulfiram-like reaction when consumed with alcohol, leading to unpleasant and potentially dangerous symptoms due to acetaldehyde accumulation. [, , , , ]
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